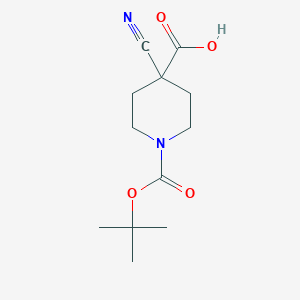

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Übersicht

Beschreibung

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s commonly added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared for organic synthesis .Molecular Structure Analysis

While specific molecular structure analysis for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” is not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” has a molecular weight of 243.30 .Chemical Reactions Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be removed under acidic conditions commonly with trifluoroacetic acid .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “this compound” are not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” is a solid at 20°C and should be stored under inert gas at 0-10°C .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis and Protecting Groups

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid is used in organic synthesis, particularly as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. It is effective for chemoselective reactions involving phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, offering high yields under mild conditions (Saito et al., 2006).

Synthesis of Orthogonally Protected Amino Acids

The compound has been used in synthesizing orthogonally protected amino acids, like Cα,Cα‐disubstituted analogs of lysine, which are valuable in peptide chemistry (Hammarström et al., 2005).

In Asymmetric Synthesis

It plays a role in asymmetric synthesis, as demonstrated in the production of piperidinedicarboxylic acid derivatives. These compounds are synthesized from basic amino acids like L-aspartic acid, showcasing its versatility in creating stereoisomerically pure compounds (Xue et al., 2002).

Catalysis and Environmental Applications

In the field of green chemistry, this compound has been utilized as a catalyst. For example, H3PW12O40, a heteropoly acid, is used as a catalyst for N-tert-butoxycarbonylation of amines, promoting environmentally friendly processes (Heydari et al., 2007).

Crystal Structure Analysis

The compound's derivatives have been studied for their crystal structures to understand peptide conformation and interactions, which is crucial for designing molecules with specific physical and chemical properties (Jankowska et al., 2002).

Improved Selectivity in Chemical Reactions

It has also been utilized to improve the selectivity in chemical reactions, like the removal of tert-butoxycarbonyl groups in the presence of other protective groups, which is a crucial step in peptide synthesis (Bodanszky et al., 2009).

Wirkmechanismus

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis .

Biochemical Pathways

The compound plays a role in the synthesis of peptides, where the Boc group serves as a protecting group for amines .

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for selective bond formation, minimizing competing reactions with reactive functional groups .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . Furthermore, the removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The compound’s action, efficacy, and stability may therefore vary depending on these and potentially other environmental conditions .

Safety and Hazards

While specific safety and hazard information for “1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid” is not available, similar compounds with the Boc group have been analyzed. For example, “1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic Acid” can cause skin irritation and serious eye irritation .

Biochemische Analyse

Biochemical Properties

1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection and deprotection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be selectively removed under acidic conditions . This selective deprotection is crucial for the stepwise synthesis of peptides, ensuring that only the desired reactions occur without interference from other functional groups.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, it allows for the controlled assembly of peptides, which can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate the synthesis of specific peptides can lead to changes in cellular function, including the activation or inhibition of signaling pathways and alterations in gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and removal of the Boc protecting group. The mechanism involves the addition of the Boc group to an amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent steps in the synthesis. The Boc group can then be removed under acidic conditions, revealing the free amine for further reactions . This process is essential for the precise control of peptide synthesis and other biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the Boc group may degrade, leading to the release of the free amine. This degradation can impact the long-term effectiveness of the compound in peptide synthesis and other applications .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxicity while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. The Boc group can be metabolized by these enzymes, leading to the release of the free amine and subsequent incorporation into peptides. This interaction with metabolic enzymes is crucial for the compound’s role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where peptide synthesis occurs. The compound’s distribution can be influenced by factors such as its solubility and affinity for specific transporters, affecting its overall effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The precise localization of the compound within these compartments is essential for its role in facilitating the controlled assembly of peptides and other complex molecules .

Eigenschaften

IUPAC Name |

4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-4-12(8-13,5-7-14)9(15)16/h4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBDNSCLBSLLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727826 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495415-34-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)